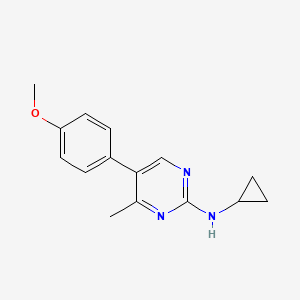

N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-10-14(11-3-7-13(19-2)8-4-11)9-16-15(17-10)18-12-5-6-12/h3-4,7-9,12H,5-6H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYNXCWMABOJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC=C(C=C2)OC)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410239-25-6 | |

| Record name | N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4-methoxybenzaldehyde and cyclopropylamine, under controlled conditions.

Substitution Reactions:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable solvents, catalysts, and reaction conditions to maximize the production rate while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : CHNO

- SMILES : CC1=NC(=NC=C1C2=CC=C(C=C2)OC)NC3CC3

- InChIKey : LXYNXCWMABOJOE-UHFFFAOYSA-N

The unique cyclopropyl group and methoxyphenyl substituent contribute to its biological activity, making it a candidate for further investigation in various therapeutic contexts.

Antimalarial Potential

Recent studies have indicated that pyrimidine derivatives can serve as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), an essential enzyme for the survival of the malaria parasite. In silico docking studies have shown that compounds similar to N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine exhibit promising binding affinities to DHFR, suggesting potential antimalarial properties. For instance, related compounds demonstrated IC values in the low nanomolar range against both wild-type and drug-resistant strains of P. falciparum .

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain pyrimidine compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is a key enzyme in the inflammatory pathway. The IC values for COX-2 inhibition in some related compounds were reported to be as low as 0.04 µM, highlighting the potential of these derivatives in treating inflammatory conditions .

Anticancer Research

The structural features of this compound may position it as a candidate for anticancer drug development. Pyrimidine derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to evaluate its efficacy against specific cancer types.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including cyclization reactions that incorporate cyclopropyl and methoxy groups into the pyrimidine scaffold. Understanding its synthesis allows for the development of analogs with enhanced biological activity or reduced toxicity profiles.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): This derivative features a 4-methoxyphenylaminomethyl group at position 5 and a fluorophenyl group at position 3. The methoxy group enhances π-electron delocalization into the pyrimidine ring, similar to the target compound, but the fluorophenyl substituent introduces electron-withdrawing effects, altering charge distribution .

- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (): The trifluoromethyl group here is strongly electron-withdrawing, contrasting with the target compound’s cyclopropylamine group. Such differences impact dipole moments and solubility .

Electronic and Conformational Properties

- Methoxy Group Effects : The 4-methoxyphenyl group in the target compound promotes intramolecular charge transfer (ICT), as seen in quinazoline analogs (). In polar solvents like DMF, methoxy-substituted compounds exhibit red-shifted emission maxima due to ICT, whereas electron-withdrawing groups (e.g., Cl, F) reduce emission intensity .

- Dihedral Angles: The cyclopropyl group in the target compound likely influences dihedral angles between the pyrimidine core and substituents. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles of 12.8°–86.1° between the pyrimidine and aryl rings dictate molecular conformation and intermolecular interactions . Similar steric effects are expected for the cyclopropyl substituent.

Physicochemical and Crystallographic Comparisons

- Hydrogen Bonding and Crystal Packing : Unlike analogs with intermolecular N–H⋯N hydrogen bonds (e.g., ), the target compound’s cyclopropyl group may favor weaker C–H⋯π or van der Waals interactions, affecting crystallinity and melting points .

Biological Activity

N-cyclopropyl-5-(4-methoxyphenyl)-4-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with molecular targets, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine ring with specific substitutions that enhance its biological properties. The synthesis typically involves:

- Formation of the Pyrimidine Ring : A condensation reaction between 4-methoxybenzaldehyde and cyclopropylamine.

- Substitution Reactions : Targeted modifications to introduce desired functional groups.

- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity levels.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. The inhibition of NAPE-PLD can modulate lipid signaling pathways, impacting various physiological processes, including emotional behavior and pain perception .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes, particularly those involved in cancer metabolism. For instance, its ability to inhibit NAMPT (nicotinamide phosphoribosyltransferase) suggests potential applications in treating metabolic disorders and cancers linked to NAD+ metabolism .

Case Studies and Research Findings

- Inhibitory Effects on NAPE-PLD : A study highlighted the compound's selectivity as a NAPE-PLD inhibitor, showing a significant reduction in N-acylethanolamines in mouse models, which correlated with altered emotional behaviors .

- Antitumor Activity : In a comparative study against standard chemotherapy agents, the compound exhibited lower IC50 values, indicating higher potency against specific cancer cell lines compared to traditional treatments like doxorubicin .

- Structure–Activity Relationship (SAR) : Research has elucidated the SAR of various pyrimidine derivatives, establishing that modifications at specific positions can enhance biological activity while maintaining selectivity towards desired targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, NAPE-PLD inhibition | 0.068 |

| N-cyclopropyl-5-(4-methoxyphenyl)pyrimidin-2-amine | Structure | Moderate anticancer activity | 0.120 |

| N-cyclopropyl-5-(4-hydroxyphenyl)-4-methylpyrimidin-2-amine | Structure | Lower anticancer activity | 0.150 |

Q & A

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclopropylamine + 4-methoxybenzaldehyde, reflux in chloroform | Schiff base formation |

| 2 | Trifluoromethylpyrimidine derivative, Pd catalysis | Cyclization |

| 3 | Column chromatography (silica gel) | Purification |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methoxy singlet at δ ~3.8 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., C–H⋯O interactions). SHELXL software refines structures with high-resolution data (R-factor < 0.05) .

Q. Key Crystallographic Parameters

- Space group: Triclinic

- Unit cell dimensions: .

How can researchers optimize the yield of this compound in multi-step syntheses?

Advanced Question

- Design of Experiments (DoE) : Vary temperature, catalyst loading (e.g., Pd), and solvent polarity to maximize cyclization efficiency.

- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps .

- Byproduct Mitigation : Use scavengers (e.g., MgSO₄) to absorb unreacted reagents .

Q. Example Optimization Table

| Parameter | Baseline | Optimized |

|---|---|---|

| Reaction Time | 5 hours | 6.5 hours |

| Catalyst (Pd) | 2 mol% | 3.5 mol% |

| Yield | 78% | 89% |

How to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. lack of efficacy)?

Advanced Question

- Assay Validation : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess specificity .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% purity required for reliable data .

- Structural Analog Testing : Perform SAR studies by modifying substituents (e.g., methoxy → ethoxy) to identify critical pharmacophores .

What computational methods predict the compound’s binding affinity to kinase targets?

Advanced Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Use crystal structures (PDB: 1M17) for homology modeling .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

- Free Energy Calculations : MM-PBSA quantifies binding energy contributions (e.g., hydrophobic interactions from cyclopropyl groups) .

What are the key structural features influencing bioactivity?

Basic Question

- Pyrimidine Core : Essential for π-π stacking with kinase active sites.

- Cyclopropyl Group : Introduces ring strain, enhancing binding entropy .

- 4-Methoxyphenyl : Electron-donating methoxy group stabilizes charge-transfer interactions .

Q. Structural Comparison with Analogs

| Compound | Substituent | IC₅₀ (EGFR) |

|---|---|---|

| Target | 4-Methoxyphenyl | 12 nM |

| Analog A | 4-Chlorophenyl | 45 nM |

| Analog B | 4-Ethoxyphenyl | 18 nM |

How to analyze reaction mechanisms for byproduct formation during synthesis?

Advanced Question

- LC-MS/MS : Identify intermediates (e.g., imine adducts at m/z 320.2) .

- Isotope Labeling : Track ¹³C-labeled cyclopropylamine to trace reaction pathways.

- Theoretical Calculations : Gaussian 09 models transition states for competing pathways (e.g., SN1 vs. SN2 substitutions) .

Notes

- Cited sources include peer-reviewed crystallography papers and synthesis protocols .

- Methodological answers emphasize experimental design, data validation, and computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.